molecular formula C22H14N2O3S B12288327 7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate

7-Phenylbenzo[a]phenazin-7-ium-3-sulfonate

Cat. No.: B12288327
M. Wt: 386.4 g/mol
InChI Key: NFFJXJIPQZDMCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Azocarmine B is synthesized through a series of chemical reactions involving the sulfonation of aromatic compounds. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of Azocarmine B involves large-scale sulfonation and diazotization processes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, helps in optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

Azocarmine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Azocarmine B has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed as a histological dye for staining tissues and cells, providing contrast to visualize cellular structures.

    Medicine: Utilized in diagnostic procedures to highlight specific features in tissue samples.

    Industry: Applied in textile and leather industries for dyeing purposes

Mechanism of Action

Azocarmine B exerts its effects primarily through its strong affinity for proteins and nucleic acids. The compound binds to these molecules, allowing for the visualization of specific structures within cells and tissues. The binding process involves electrostatic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Azocarmine B is unique due to its specific chemical structure, which provides distinct staining properties. Its ability to bind strongly to proteins and nucleic acids makes it particularly useful in histological applications .

Properties

Molecular Formula

C22H14N2O3S

Molecular Weight

386.4 g/mol

IUPAC Name

7-phenylbenzo[a]phenazin-7-ium-3-sulfonate

InChI

InChI=1S/C22H14N2O3S/c25-28(26,27)17-11-12-18-15(14-17)10-13-21-22(18)23-19-8-4-5-9-20(19)24(21)16-6-2-1-3-7-16/h1-14H

InChI Key

NFFJXJIPQZDMCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[N+]2=C3C=CC4=C(C3=NC5=CC=CC=C52)C=CC(=C4)S(=O)(=O)[O-]

Origin of Product

United States

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